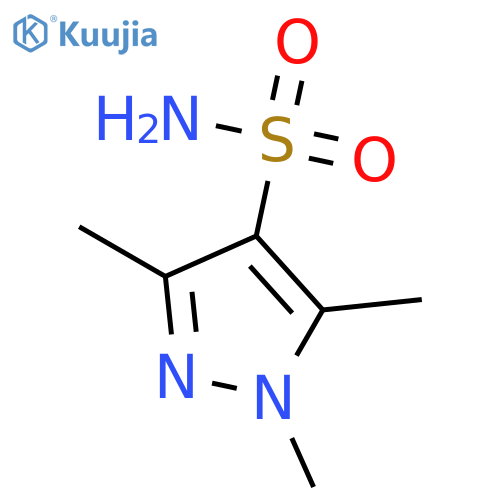Cas no 89532-07-0 (Trimethyl-1H-pyrazole-4-sulfonamide)

89532-07-0 structure
商品名:Trimethyl-1H-pyrazole-4-sulfonamide
CAS番号:89532-07-0
MF:C6H11N3O2S
メガワット:189.235439538956
MDL:MFCD00233476
CID:711865
PubChem ID:16228087
Trimethyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-4-sulfonamide,1,3,5-trimethyl-
- 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- 1H-Pyrazole-4-sulfonamide,1,3,5-trimethyl-(9CI)
- J-503848
- CS-0243951
- Z133649822
- AAEHWFDPJWBCBB-UHFFFAOYSA-N
- 1,3,5-trimethylpyrazole-4-sulfonamide
- AKOS003859047
- SCHEMBL3376273
- EN300-27009
- trimethyl-1H-pyrazole-4-sulfonamide
- 89532-07-0
- Trimethyl-1H-pyrazole-4-sulfonamide
-
- MDL: MFCD00233476
- インチ: InChI=1S/C6H11N3O2S/c1-4-6(12(7,10)11)5(2)9(3)8-4/h1-3H3,(H2,7,10,11)
- InChIKey: AAEHWFDPJWBCBB-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(C)C(=C1S(=O)(=O)N)C
計算された属性
- せいみつぶんしりょう: 189.05719778g/mol
- どういたいしつりょう: 189.05719778g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
Trimethyl-1H-pyrazole-4-sulfonamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Trimethyl-1H-pyrazole-4-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27009-1g |
trimethyl-1H-pyrazole-4-sulfonamide |
89532-07-0 | 96% | 1g |
$371.0 | 2023-09-11 | |
| Chemenu | CM528213-1g |
1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide |
89532-07-0 | 97% | 1g |
$431 | 2022-03-01 | |
| Enamine | EN300-27009-1.0g |
trimethyl-1H-pyrazole-4-sulfonamide |
89532-07-0 | 96% | 1g |
$371.0 | 2023-06-17 | |
| Enamine | EN300-27009-0.25g |
trimethyl-1H-pyrazole-4-sulfonamide |
89532-07-0 | 96% | 0.25g |
$142.0 | 2023-09-11 | |
| Enamine | EN300-27009-0.05g |
trimethyl-1H-pyrazole-4-sulfonamide |
89532-07-0 | 96% | 0.05g |
$66.0 | 2023-09-11 | |
| Enamine | EN300-27009-0.1g |
trimethyl-1H-pyrazole-4-sulfonamide |
89532-07-0 | 96% | 0.1g |
$98.0 | 2023-09-11 | |
| 1PlusChem | 1P00GUXS-1g |
1H-Pyrazole-4-sulfonamide,1,3,5-trimethyl-(9CI) |
89532-07-0 | 95% | 1g |
$448.00 | 2025-02-27 | |
| TRC | B536918-1g |
Trimethyl-1H-pyrazole-4-sulfonamide |
89532-07-0 | 1g |
$ 861.00 | 2023-04-18 | ||
| TRC | B536918-250mg |
Trimethyl-1H-pyrazole-4-sulfonamide |
89532-07-0 | 250mg |
$ 391.00 | 2023-04-18 | ||
| Enamine | EN300-27009-10.0g |
trimethyl-1H-pyrazole-4-sulfonamide |
89532-07-0 | 96% | 10g |
$1593.0 | 2023-06-17 |
Trimethyl-1H-pyrazole-4-sulfonamide 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
89532-07-0 (Trimethyl-1H-pyrazole-4-sulfonamide) 関連製品
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
